molecular formula C13H14O4 B12651946 1,3-Benzodioxol-5-ylmethyl 2-methylcrotonate CAS No. 84604-39-7

1,3-Benzodioxol-5-ylmethyl 2-methylcrotonate

Katalognummer: B12651946
CAS-Nummer: 84604-39-7
Molekulargewicht: 234.25 g/mol
InChI-Schlüssel: RZTAHPNFDCBEER-YCRREMRBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3-Benzodioxol-5-ylmethyl 2-methylcrotonate is an organic compound with the molecular formula C13H14O4 and a molecular weight of 234.25 g/mol . This compound is characterized by the presence of a benzodioxole ring fused to a methylcrotonate moiety, making it a unique structure in organic chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Benzodioxol-5-ylmethyl 2-methylcrotonate typically involves the esterification of 1,3-benzodioxole-5-carboxylic acid with 2-methylcrotonic acid under acidic conditions. The reaction is usually catalyzed by a strong acid such as sulfuric acid or hydrochloric acid, and the reaction mixture is heated to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common in industrial processes .

Analyse Chemischer Reaktionen

Types of Reactions

1,3-Benzodioxol-5-ylmethyl 2-methylcrotonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

1,3-Benzodioxol-5-ylmethyl 2-methylcrotonate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 1,3-Benzodioxol-5-ylmethyl 2-methylcrotonate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of a benzodioxole ring and a methylcrotonate moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Eigenschaften

CAS-Nummer

84604-39-7

Molekularformel

C13H14O4

Molekulargewicht

234.25 g/mol

IUPAC-Name

1,3-benzodioxol-5-ylmethyl (E)-2-methylbut-2-enoate

InChI

InChI=1S/C13H14O4/c1-3-9(2)13(14)15-7-10-4-5-11-12(6-10)17-8-16-11/h3-6H,7-8H2,1-2H3/b9-3+

InChI-Schlüssel

RZTAHPNFDCBEER-YCRREMRBSA-N

Isomerische SMILES

C/C=C(\C)/C(=O)OCC1=CC2=C(C=C1)OCO2

Kanonische SMILES

CC=C(C)C(=O)OCC1=CC2=C(C=C1)OCO2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.